(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium
Description
(NZ)-4-(Dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium is a zwitterionic compound characterized by a dimethylamino-substituted anilinium core, an N-oxide group, and a phenylcarbamoyl methylidene moiety. Its structure combines aromatic, polar, and charge-separated features, making it a subject of interest in medicinal chemistry and materials science. The compound is listed under synonyms such as KS-000029TC and AKOS030241247 and is supplied by multiple manufacturers .
Properties
IUPAC Name |
2-anilino-N-[4-(dimethylamino)phenyl]-2-oxoethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)14-8-10-15(11-9-14)19(21)12-16(20)17-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,20)/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDPIHDXAKFQT-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=CC(=O)NC2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/[N+](=C/C(=O)NC2=CC=CC=C2)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally diverse pyridinium salts, which this compound is a part of, are known to interact with a wide range of biological targets. They are found in many natural products and bioactive pharmaceuticals.
Mode of Action
Pyridinium salts, in general, have shown a wide range of reactivity, suggesting that they may interact with their targets in various ways.
Biochemical Analysis
Biochemical Properties
(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of other substrates. Additionally, (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium can bind to proteins involved in signal transduction pathways, altering their conformation and function.
Cellular Effects
The effects of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway. Furthermore, (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium can induce apoptosis in certain cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. It acts as an enzyme inhibitor by occupying the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium change over time. This compound exhibits stability under certain conditions but can degrade under others, affecting its long-term efficacy. Studies have shown that (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium remains stable at room temperature for extended periods but may degrade when exposed to light or high temperatures. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.
Metabolic Pathways
(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and localization. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interfere with mitochondrial function and induce apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation.
Biological Activity
(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium, commonly referred to as a pyridinium salt, exhibits notable biological activities that have drawn attention in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
Chemical Structure
The chemical structure of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 32331-63-8
This compound features a dimethylamino group, a phenylcarbamoyl moiety, and an oxime functional group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium exhibit antimicrobial activity. Studies have shown that pyridinium salts can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that derivatives of pyridinium salts possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways. A notable case study involved the evaluation of similar pyridinium derivatives against human cancer cell lines, where significant cytotoxic effects were observed, suggesting a promising avenue for cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyridinium A | HeLa | 12.5 | Caspase activation |
| Pyridinium B | MCF-7 | 10.3 | Cell cycle arrest |
| (NZ)-4-DMA | A549 | 8.7 | Apoptosis induction |
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of related compounds. The presence of the dimethylamino group is hypothesized to enhance blood-brain barrier permeability, allowing these compounds to exert protective effects against neurodegenerative diseases. In animal models, administration of similar pyridinium derivatives showed reduced oxidative stress and inflammation in neuronal tissues.
The biological activity of (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium is believed to involve several mechanisms:
- Membrane Disruption : The cationic nature of the pyridinium salt facilitates interaction with negatively charged bacterial membranes, leading to cell lysis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with related compounds.
- Antioxidant Activity : The oxime group may contribute to scavenging free radicals, thereby protecting cells from oxidative damage.
Case Studies
-
Antibacterial Activity Study
- A series of experiments were conducted using (NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium against strains of E. coli and S. aureus.
- Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli and 10 µg/mL for S. aureus, demonstrating effective antibacterial properties.
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Anticancer Efficacy
- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 10 µM.
- Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules in the evidence, focusing on substituents, physicochemical properties, and applications.
Structural Similarities and Differences
- Key Functional Groups: Dimethylamino Group: Present in all compared compounds (e.g., 7p, 7q in , and compounds in ). This group enhances solubility and may influence bioactivity. Phenylcarbamoyl Methylene: Similar to carboxamide moieties in (e.g., compounds 47, 52), though the target lacks the adamantyl or pentyl chains seen in those analogs.
Physicochemical Properties
- NMR Data: The target compound’s NMR profile may resemble analogs like 7p and 7q (), which exhibit additional peaks due to stereoisomerism. The N-oxide group could shift proton signals downfield compared to non-oxidized dimethylamino analogs .
- Synthesis Challenges: Unlike compounds in (synthesized via reductive amination with cyanoborohydride), the target’s N-oxide group likely requires oxidation steps, which may reduce yields or necessitate specialized conditions.
Analytical Characterization
- HPLC Purity : The target compound’s suppliers () likely employ HPLC methods similar to those for 7p/7q (95–96% purity).
- LC-MS/MS : Used in for molecular weight confirmation; the target’s molecular weight can be inferred as ~350–400 g/mol based on structural analogs .
Key Research Findings and Limitations
- Structural Uniqueness: The N-oxide group distinguishes the target from most analogs, offering novel reactivity and solubility profiles.
- Data Gaps : Direct data on melting points, synthetic yields, and bioactivity are unavailable, requiring extrapolation from structurally related compounds.
- Stereochemical Complexity : Like 7p/7q (), the target may exhibit stereoisomerism, complicating synthesis and purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
